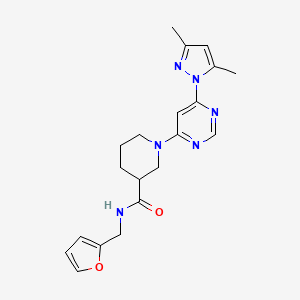
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Structural Features
- Pyrazole Ring : The 3,5-dimethyl-substituted pyrazole moiety contributes to the compound's biological activity.
- Pyrimidine Core : The presence of a pyrimidine ring enhances the compound's interaction with biological targets.
- Piperidine and Furan Substituents : These groups are known to influence pharmacokinetic properties and receptor binding.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative activity .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings : In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced edema compared to control groups, showcasing its anti-inflammatory potential .
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. The compound exhibited activity against various bacterial strains, including E. coli and S. aureus.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | Pseudomonas aeruginosa | 12 |
This table highlights the effectiveness of the compound against common pathogens .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cell signaling pathways.
- Receptor Binding : The structural features allow it to bind effectively to various receptors, modulating their activity.
- Cytokine Modulation : By inhibiting cytokine production, the compound reduces inflammation and tumor growth.
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-9-15(2)26(24-14)19-10-18(22-13-23-19)25-7-3-5-16(12-25)20(27)21-11-17-6-4-8-28-17/h4,6,8-10,13,16H,3,5,7,11-12H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKJFIXYQRSIBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCC4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














